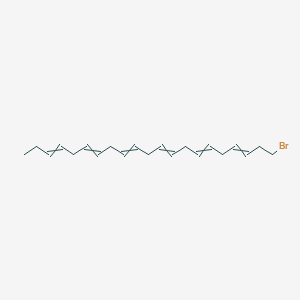

1-Bromohenicosa-3,6,9,12,15,18-hexaene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromohenicosa-3,6,9,12,15,18-hexaene is a brominated polyene, a category of organic compounds characterized by multiple alternating double and single bonds along a carbon chain, with a bromine atom attached. Such structures are interesting for their potential reactivity and the implications they have for synthesis and material science.

Synthesis Analysis

The synthesis of brominated polyenes typically involves selective bromination techniques and the careful construction of polyene backbones. While specific synthesis routes for this compound are not detailed in the literature reviewed, related compounds' synthesis offers insights. For instance, compounds like 1-bromo-2,3,4,5-tetraethylalumole have been synthesized through reactions involving alkynes, suggesting that a similar strategy could be employed for the synthesis of brominated hexaenes, involving stepwise elongation and bromination of the carbon chain (Agou et al., 2015).

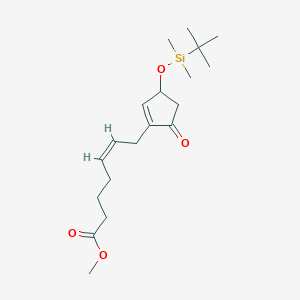

Molecular Structure Analysis

The molecular structure of brominated polyenes like this compound would be expected to exhibit characteristics typical of long-chain polyenes, including a degree of planarity interrupted by the steric demands of the bromine atom. Studies on related compounds, such as hexakis(dimethylsilyl)triphenylene, highlight how substituents can influence the optical properties and structural conformations of polyenes (Kyushin et al., 2003).

Chemical Reactions and Properties

Brominated polyenes participate in a variety of chemical reactions, primarily through the functionalization of the bromine site or additions across the multiple double bonds. The presence of a bromine atom in such compounds introduces reactivity that could be exploited in further functionalization reactions, as seen in studies on bromo-containing cyclopropanes and their transformation into cyclohexadiene derivatives (Runge & Sander, 1986).

科学的研究の応用

Physical-Chemical and Solvent Considerations

1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) to evaluate contact allergen potency and chemical structural-allergenic activity relationships. It represents a series with the same chemical reactivity but differing in alkane carbon chain length-dependent lipid solubilities. A study confirmed a biphasic LLNA response, with the greatest activity observed for 1-bromohexadecane. This research suggests that multiple factors, including lipid solubility, vehicle, solvation, and retention on the skin surface, contribute to the apparent potency of 1-bromoalkanes in the LLNA (Siegel et al., 2009).

Viscosity and Liquid Phase Behavior

The viscosity of liquid bromoalkanes, including 1-bromohexadecane, has been studied to understand their behavior under different temperatures. This work has provided new experimental data that support the Bingham-Coombs model based on the free volume approach, revealing a quantitative connection of the excluded volume with the van der Waals volume and the packing fraction (Ryshkova, Belenkov, & Postnikov, 2020).

Emulsion Stabilization

1-Bromohexadecane has been involved in studies of emulsion stabilization by responsive copolymers. A particular study focused on the rheological properties of 1-bromohexadecane-in-water emulsions stabilized by poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate) copolymer. This research represents the first comprehensive rheological investigation of reversible, temperature-induced gelation for an oil-in-water emulsion, contributing significantly to the understanding of emulsion behavior under varying temperatures (Koh, Prestidge, Ametov, & Saunders, 2002).

Surfactant Synthesis

1-Bromohexadecane has been used as a reactant in the synthesis of surfactants, such as hexadecyl methyl dihydroxyethyl ammonium bromide (HMDAB). The study identified optimal reaction conditions for the synthesis, highlighting the surfactant's good solubilization, foaming, and emulsifying properties (Zhang, Zheng, Zhou, & Chen, 2014).

作用機序

将来の方向性

“1-Bromohenicosa-3,6,9,12,15,18-hexaene” exhibits remarkable potential for scientific research, with diverse applications ranging from drug discovery to material synthesis. Its role as an intermediate in the synthesis of Docosahexaenoic Acid-13C suggests potential applications in the development of Omega-3 fatty acid products .

特性

IUPAC Name |

1-bromohenicosa-3,6,9,12,15,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQVCBRVKYHATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703023 |

Source

|

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147544-57-8 |

Source

|

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)